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H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH - 120180-27-0

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Catalog Number: EVT-1175538
CAS Number: 120180-27-0
Molecular Formula: C52H93N15O16
Molecular Weight: 1184.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This peptide is classified as a synthetic neurotrophic factor, originating from laboratory synthesis rather than natural extraction. The source of this peptide is primarily research laboratories focusing on neurobiology and cell signaling, where it is used to study neuronal behavior and interactions with extracellular matrix components like laminin .

Synthesis Analysis

The synthesis of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for generating peptides in a controlled manner. The process includes the following key steps:

  1. Resin Preparation: A solid support resin is functionalized with an amino acid that has a protected N-terminus.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions, where the carboxyl group of the incoming amino acid reacts with the free amine on the growing peptide chain. Protecting groups are removed at each step to allow for further coupling.
  3. Cleavage and Purification: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity level typically above 95% .

Technical Parameters

  • Coupling Agents: Commonly used coupling agents include N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  • Purification Method: HPLC is employed to separate the desired peptide from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Key Structural Features

  • Amino Acid Composition: The sequence contains arginine, asparagine, isoleucine, alanine, glutamic acid, lysine, and aspartic acid.
  • Hydrophobicity: The grand average of hydropathy (GRAVY) index for this peptide suggests it has moderate hydrophilicity due to the presence of charged amino acids like arginine and lysine.
  • Theoretical pI: The theoretical isoelectric point (pI) of approximately 7 indicates that this peptide will carry no net charge at physiological pH .
Chemical Reactions Analysis

Chemical reactions involving H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH primarily focus on its interactions with neuronal cells and extracellular matrix components.

Relevant Reactions

  1. Neurite Outgrowth Promotion: The peptide competes with laminin for binding sites on neurons, facilitating neurite extension.
  2. Cell Adhesion Studies: It can be used in assays to measure neuronal adhesion and growth factor signaling pathways.

Technical Details

  • Concentration for Activity: Effective concentrations for promoting neurite outgrowth are typically in the nanomolar range .
Mechanism of Action

The mechanism of action for H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH involves its interaction with neuronal receptors and extracellular matrix proteins:

  1. Binding to Neuronal Receptors: The peptide binds to specific receptors on neuronal cells, triggering intracellular signaling cascades that promote growth and differentiation.
  2. Competition with Laminin: By mimicking laminin's structure, this peptide can inhibit or enhance cellular responses depending on its concentration and context.

Data Analysis

Studies have shown that this peptide enhances neurite outgrowth in primary central and peripheral neurons when applied at appropriate concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH are crucial for its application in research:

  • Appearance: Typically provided as a lyophilized powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical assays.
  • Stability: Should be stored at -20 °C to maintain integrity over time.

Relevant Data

  • Peptide Purity: Typically >96% as determined by HPLC.
  • Storage Recommendations: Lyophilized form should be kept frozen to prevent degradation .
Applications

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH has several applications in scientific research:

  1. Neuroscience Research: Used extensively in studies related to neuronal growth, differentiation, and regeneration.
  2. Cell Culture Experiments: Serves as a tool for investigating cell adhesion mechanisms and extracellular matrix interactions.
  3. Drug Development: Potential use in developing therapeutic strategies for neurodegenerative diseases by promoting neuronal survival and growth.
Structural Characterization of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Primary Sequence Analysis and Amino Acid Composition

The peptide H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH is a linear decapeptide with a molecular weight of 1,180.42 Da. Its primary sequence (Arg¹-Asn²-Ile³-Ala⁴-Glu⁵-Ile⁶-Ile⁷-Lys⁸-Asp⁹-Ile¹⁰) exhibits a distinctive physicochemical profile derived from its amino acid composition [3] [9]. The peptide contains four hydrophobic residues (Ile³, Ile⁶, Ile⁷, Ile¹⁰), three charged residues (Arg¹, Glu⁵, Lys⁸), and two polar uncharged residues (Asn², Asp⁹). Alanine⁴ contributes aliphatic character. This distribution creates a C-terminal hydrophobic cluster (Ile-Ile-Lys-Asp-Ile) juxtaposed with an N-terminal polar-charged segment [3] [7].

Table 1: Amino Acid Composition and Properties [4] [9]

PositionAmino Acid3-Letter CodeSide Chain PropertiesMolecular Weight (Da)
1ArginineArgBasic, Polar, Charged (+)174.20
2AsparagineAsnPolar, Uncharged132.12
3IsoleucineIleHydrophobic, Aliphatic131.17
4AlanineAlaHydrophobic, Aliphatic89.09
5GlutamateGluAcidic, Polar, Charged (-)147.13
6IsoleucineIleHydrophobic, Aliphatic131.17
7IsoleucineIleHydrophobic, Aliphatic131.17
8LysineLysBasic, Polar, Charged (+)146.19
9AspartateAspAcidic, Polar, Charged (-)133.10
10IsoleucineIleHydrophobic, Aliphatic131.17

The peptide’s theoretical isoelectric point (pI) is approximately 9.5, calculated based on the ionization states of its ionizable groups: N-terminal α-amine (pKa ~9.5), Arg¹ guanidinium group (pKa ~12.5), Glu⁵ carboxyl (pKa ~4.1), Lys⁸ ε-amine (pKa ~10.5), Asp⁹ carboxyl (pKa ~3.9), and C-terminal α-carboxyl (pKa ~2.5). The dominance of basic residues (Arg¹, Lys⁸) over acidic residues (Glu⁵, Asp⁹) confers a net positive charge at physiological pH [4] [9]. Hydrophobicity analysis using normalized scales reveals high hydrophobicity indices for isoleucine (100 at pH 2, 99 at pH 7), alanine (87 at pH 2, 41 at pH 7), and asparagine (54 at pH 2, -28 at pH 7), supporting potential membrane interaction domains [4] [7].

Secondary and Tertiary Structure Prediction via Computational Modeling

Computational modeling predicts this peptide adopts an extended β-strand conformation with limited helical propensity, driven by its high isoleucine content and alternating hydrophobic/hydrophilic residues. Ramachandran plot analysis based on high-resolution dihedral angle distributions indicates high probability (Φ/ψ angles: -120° ± 30°, +120° ± 30°) for isoleucine residues (positions 3,6,7,10) and alanine⁴, characteristic of β-sheet favoring amino acids [2] [7]. Molecular dynamics simulations in aqueous environments suggest:

  • Hydrophobic Collapse: The Ile-Ile-Ile-Ile-Ala cluster (residues 3,4,6,7,10) drives hydrophobic clustering, potentially forming a collapsed core.
  • Charge Repulsion: Electrostatic repulsion between Arg¹ and Lys⁸ may extend the N-terminus.
  • Turn Potential: Asn² and Asp⁹ introduce moderate turn propensity but insufficient for stable helical or β-hairpin formation without structural constraints [2] [7].

Secondary structure prediction algorithms (e.g., PSIPRED, JPred) consistently assign β-strand (e-value <0.05) for residues 3–7 (Ile-Ala-Glu-Ile-Ile), while the N- and C-termini show coil conformation. This aligns with amino acid secondary structure propensities: isoleucine ranks among the strongest β-sheet promoters (β-propensity score: 1.41), while alanine (1.01) and glutamate (0.79) are moderate promoters. Arginine (0.65) and lysine (0.58) exhibit weaker β-sheet preference but strong helix disruption [2] [7]. Solvent accessibility predictions indicate >60% burial of hydrophobic residues, supporting potential for intermolecular aggregation or interaction with hydrophobic protein domains.

Disulfide Bond Formation and Post-Translational Modifications

This decapeptide lacks cysteine residues, precluding disulfide bond formation. Comparative analysis with laminin-derived peptides like CYIGSR (Cys-Tyr-Ile-Gly-Ser-Arg) or CIKVAV (Cys-Ile-Lys-Val-Ala-Val) highlights a critical structural distinction: those peptides rely on N-terminal cysteines for covalent tethering to biomaterials via thiol-maleimide or thiol-gold chemistry, whereas H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH possesses no intrinsic tethering capability without sequence modification [3] [8].

Potential post-translational modification sites include:

  • Phosphorylation: Serine/Threonine kinases lack target sites, but tyrosine kinases could potentially phosphorylate the phenolic hydroxyl of tyrosine if introduced. No endogenous tyrosine exists.
  • Glycosylation: No canonical NXS/T or O-glycosylation motifs.
  • Acetylation/Methylation: Lys⁸ ε-amino group is susceptible to acetylation (e.g., by KAT enzymes) or methylation, potentially altering charge and interaction partners. Computational prediction (NetAcet, MethylSulfite) suggests low probability (<0.2) under physiological conditions due to solvent inaccessibility in aggregated states [1] [3].

The absence of cysteine and proline residues simplifies its synthetic production and reduces oxidative aggregation artifacts. However, the high isoleucine content elevates risks of non-specific hydrophobic aggregation during storage or in aqueous solutions, necessitating solubilization strategies involving organic co-solvents or detergents [1] [3].

Comparative Analysis with Related Laminin-Derived Peptides

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH belongs to the family of laminin-derived bioactive peptides but exhibits distinct structural and functional features compared to well-characterized motifs. Laminin, a key basement membrane glycoprotein, contains multiple bioactive sequences influencing cell adhesion, migration, and differentiation [3] [7] [8].

Table 2: Structural and Functional Comparison with Laminin-Derived Peptides [3] [7] [8]

Peptide SequenceMolecular Weight (Da)Net Charge (pH 7)Key Structural FeaturesReported Bioactivity
RNIAEIIKDI (H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH)1,180.42+1Extended β-strand; C-terminal hydrophobic clusterSchwann cell adhesion (in combination with YIGSR/IKVAV) [3]
YIGSR (Tyr-Ile-Gly-Ser-Arg)595.70+1Type I β-turn; Gly³ enhances flexibilityNeurite outgrowth; endothelial cell migration inhibition
IKVAV (Ile-Lys-Val-Ala-Val)513.63+1Amphipathic α-helix; Lys² stabilizes charge distributionNeuronal differentiation; stem cell adhesion
RGD (Arg-Gly-Asp)347.350Flexible loop; lacks secondary structureUniversal cell adhesion motif (integrin binding)

Structurally, RNIAEIIKDI differs significantly from:

  • YIGSR: Contains glycine³, which disrupts secondary structure and enhances conformational flexibility favoring turns. RNIAEIIKDI lacks glycine and is dominated by rigid isoleucine.
  • IKVAV: Exhibits amphipathic α-helix propensity due to lysine² and valine³/alanine⁴/valine⁵ spacing (i, i+3, i+4 hydrophobic positions). RNIAEIIKDI’s alternating charged and hydrophobic residues (e.g., Arg¹-Asn²-Ile³-Ala⁴-Glu⁵) disrupt helical periodicity.
  • RGD: Minimalist tripeptide with no defined structure, relying on backbone geometry for integrin binding. RNIAEIIKDI’s larger size permits stable conformational motifs [3] [7] [8].

Functionally, while YIGSR and IKVAV directly promote neuronal cell adhesion and differentiation via specific receptors (e.g., 67LR for YIGSR, syndecans for IKVAV), RNIAEIIKDI demonstrates synergistic effects with these peptides in Schwann cell studies rather than strong standalone activity. Its high isoleucine content (40%) resembles fibronectin type III domains involved in hydrophobic interactions, suggesting potential roles in protein-protein recognition or aggregation. The peptide’s extended conformation and charge distribution are evolutionarily conserved in laminin isoforms across species, implying structural constraints for bioactivity [3] [7] [8].

Properties

CAS Number

120180-27-0

Product Name

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C52H93N15O16

Molecular Weight

1184.4 g/mol

InChI

InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1

InChI Key

BLHKMHHYUVMXTC-YVRCIVIWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

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